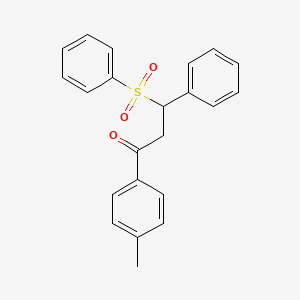

1-(4-Methylphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one

Beschreibung

1-(4-Methylphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one is a chalcone-derived compound characterized by a propan-1-one backbone substituted with a 4-methylphenyl group at position 1, a phenyl group at position 3, and a phenylsulfonyl moiety at position 2. This structure combines aromatic and sulfonyl functionalities, which are critical for its physicochemical and biological properties.

Eigenschaften

IUPAC Name |

3-(benzenesulfonyl)-1-(4-methylphenyl)-3-phenylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O3S/c1-17-12-14-18(15-13-17)21(23)16-22(19-8-4-2-5-9-19)26(24,25)20-10-6-3-7-11-20/h2-15,22H,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRDYNRRPMVACDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one typically involves multiple steps, starting from readily available starting materials. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Methylphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-(4-Methylphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(4-Methylphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s analogs differ primarily in substituent groups on the phenyl rings and the nature of the sulfonyl/thioether moieties. Key examples include:

Table 1: Structural Comparison of Analogs

Key Observations:

- Electron-Withdrawing Groups : The sulfonyl group in the target compound enhances stability and binding to enzymes like COX-2 compared to thioether analogs (e.g., 4a in ).

- Halogen Substitutions : Bromo or chloro substituents (e.g., ) improve antibacterial and antitumor activities but may reduce solubility.

- Methoxy Groups : Methoxy-substituted derivatives (e.g., ) exhibit increased polarity, which may limit membrane permeability but enhance specificity for hydrophilic targets.

Key Findings:

- COX-2 Inhibition : The methylsulfonyl group in 4a confers superior COX-2 selectivity (IC₅₀: 0.10 μM) compared to the target compound’s phenylsulfonyl group, likely due to stronger electron-withdrawing effects.

- Antibacterial Activity : Brominated analogs (e.g., Entry 64 ) show potent activity (MIC: 62.5 μg/mL), suggesting halogen substituents enhance interactions with bacterial targets.

Physicochemical Properties

- Molecular Weight and Solubility: The target compound (MW: ~362 g/mol) has moderate lipophilicity, balancing membrane permeability and solubility. Methoxy-rich analogs (e.g., , MW: 330 g/mol) exhibit higher polarity, reducing solubility in nonpolar solvents.

- Thermal Stability : Sulfonyl groups generally improve thermal stability compared to thioether or hydroxyl analogs .

Biologische Aktivität

1-(4-Methylphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : CHOS

- Molecular Weight : 334.43 g/mol

- CAS Number : 315242-19-4

The presence of the phenylsulfonyl group, along with methyl and phenyl substituents, contributes to its unique chemical reactivity and biological activity.

The biological activity of 1-(4-Methylphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one is primarily attributed to its interaction with various molecular targets. The proposed mechanisms include:

- Enzyme Inhibition : The phenylsulfonyl group may interact with specific enzymes, inhibiting their activity. This can lead to the modulation of biochemical pathways related to inflammation and cancer progression.

- Cell Cycle Modulation : Research indicates that this compound may induce cell cycle arrest in various cancer cell lines, potentially through the downregulation of cyclin-dependent kinases (CDKs) and cyclins, which are crucial for cell cycle progression.

Anticancer Properties

Numerous studies have highlighted the potential anticancer properties of chalcone derivatives, including 1-(4-Methylphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one. Key findings include:

- Cell Cycle Arrest : In human leukemia cell lines (e.g., K562), this compound was shown to cause G2/M phase arrest, which is critical in preventing cancer cell proliferation .

| Cell Line | Phase Arrested | Mechanism |

|---|---|---|

| K562 | G2/M | Inhibition of CDK activity |

| HeLa | G1 | Induction of apoptosis via caspase activation |

Apoptosis Induction

The compound has also been associated with the induction of apoptosis in cancer cells. Studies indicate that it enhances the expression of pro-apoptotic proteins (e.g., Bax) while reducing anti-apoptotic factors (e.g., Bcl-2), leading to increased cell death .

Antimicrobial and Anti-inflammatory Activities

In addition to its anticancer properties, 1-(4-Methylphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one has demonstrated antimicrobial and anti-inflammatory effects. Research suggests:

- Antimicrobial Activity : The compound exhibits inhibitory effects against various bacterial strains, potentially making it a candidate for developing new antimicrobial agents.

| Microorganism | Activity Observed |

|---|---|

| Staphylococcus aureus | Inhibition at low concentrations |

| Escherichia coli | Moderate activity |

- Anti-inflammatory Effects : By inhibiting pro-inflammatory cytokines and enzymes (e.g., COX), this compound may reduce inflammation in various models.

Case Studies and Research Findings

Several studies have explored the biological activities of chalcone derivatives similar to 1-(4-Methylphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one:

- Study on Cell Cycle Effects : A study demonstrated that synthetic chalcones could arrest the cell cycle in different phases depending on their structure, highlighting the importance of structural modifications in enhancing biological activity .

- Apoptosis Mechanisms : Research on related chalcones showed that they could activate caspases involved in apoptosis, providing insights into potential therapeutic applications against cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.